Oxazolo[5,4-d]pyrimidin-7-ol

VEGFR2 inhibition kinase selectivity scaffold hopping

Oxazolo[5,4-d]pyrimidin-7-ol (CAS 27433-54-1, molecular formula C₅H₃N₃O₂, MW 137.10) is the unsubstituted parent heterocycle of the oxazolo[5,4-d]pyrimidine fused ring system, a purine isostere in which the imidazole ring is replaced by an oxazole ring. The compound exists in equilibrium with its 7(6H)-one tautomer and is primarily utilized as a versatile synthetic building block for generating functionally diverse 2,5,7-trisubstituted derivatives that have demonstrated inhibitory activity against VEGFR2 kinase (IC₅₀ 0.33 μM for lead derivative 9n), EGFR (IC₅₀ as low as 0.006 μM), and IL-33/ST2 signaling.

Molecular Formula C5H3N3O2
Molecular Weight 137.10 g/mol
CAS No. 27433-54-1
Cat. No. B3256645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[5,4-d]pyrimidin-7-ol
CAS27433-54-1
Molecular FormulaC5H3N3O2
Molecular Weight137.10 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CO2
InChIInChI=1S/C5H3N3O2/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9)
InChIKeyGBSKAFKWRCXGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[5,4-d]pyrimidin-7-ol (CAS 27433-54-1) – Core Scaffold Identity and Physicochemical Baseline for Rational Procurement


Oxazolo[5,4-d]pyrimidin-7-ol (CAS 27433-54-1, molecular formula C₅H₃N₃O₂, MW 137.10) is the unsubstituted parent heterocycle of the oxazolo[5,4-d]pyrimidine fused ring system, a purine isostere in which the imidazole ring is replaced by an oxazole ring [1]. The compound exists in equilibrium with its 7(6H)-one tautomer and is primarily utilized as a versatile synthetic building block for generating functionally diverse 2,5,7-trisubstituted derivatives that have demonstrated inhibitory activity against VEGFR2 kinase (IC₅₀ 0.33 μM for lead derivative 9n), EGFR (IC₅₀ as low as 0.006 μM), and IL-33/ST2 signaling [2]. Predicted physicochemical properties include a boiling point of 427.8±18.0 °C, density of 1.85±0.1 g/cm³, pKa of 9.44±0.20, and a calculated LogP of −0.2 with zero rotatable bonds, defining it as a compact, polar scaffold amenable to further derivatization .

Why Oxazolo[5,4-d]pyrimidin-7-ol Cannot Be Casually Substituted with Other Fused Pyrimidine Scaffolds


The oxazolo[5,4-d]pyrimidine scaffold is not functionally interchangeable with its closest heterocyclic analogs—furo[2,3-d]pyrimidine, thieno[2,3-d]pyrimidine, or purine—because the oxazole oxygen atom exerts a distinct electronic environment that directly modulates kinase selectivity profiles [1]. Specifically, the oxygen atom in the oxazole ring renders the scaffold less favorable for EGFR inhibition compared to the furan oxygen in furo[2,3-d]pyrimidines, an electronic effect characteristic of EGFR binding that is absent in VEGFR2 interactions, thereby creating a scaffold-driven selectivity filter that cannot be replicated by substituting the heteroatom [2]. Furthermore, the oxazolo[5,4-d]pyrimidine core uniquely undergoes the Dimroth rearrangement, enabling access to isomeric 7-N-substituted derivatives that are inaccessible from alternative scaffolds, a structural diversification pathway critical for SAR exploration [3]. Procurement of the incorrect core scaffold therefore risks not merely reduced potency but a complete loss of the desired target selectivity profile.

Quantitative Differentiation Evidence: Oxazolo[5,4-d]pyrimidin-7-ol Scaffold vs. Closest Analogs and Alternatives


Scaffold-Driven VEGFR2 vs. EGFR Selectivity: Oxazolo Outperforms Furo for VEGFR-Focused Programs

The oxazolo[5,4-d]pyrimidine scaffold demonstrates a distinct kinase selectivity profile compared to the furo[2,3-d]pyrimidine scaffold. The most potent oxazolo[5,4-d]pyrimidine derivative (compound 9n) inhibited VEGFR2 kinase with an IC₅₀ of 0.33 μM while exhibiting only moderate EGFR inhibitory activity, indicating a VEGFR-preferring selectivity window [1]. In contrast, the furo[2,3-d]pyrimidine scaffold has been explicitly noted to be more favorable for developing potent EGFR inhibitors due to electronic effects of the furan oxygen atom, with the review literature stating that 'formation of an appropriate furo[2,3-d]pyrimidine proved to be beneficial for the development of more efficacious EGFR inhibitors' and that 'the oxazole N atom is unfavorable' for EGFR binding [2]. This scaffold-intrinsic selectivity divergence means that for programs targeting VEGFR2 while minimizing EGFR-driven toxicity, the oxazolo core is the structurally mandated choice.

VEGFR2 inhibition kinase selectivity scaffold hopping

Quantified VEGFR2 Inhibitory Potency of Oxazolo[5,4-d]pyrimidine Derivatives vs. Furo[2,3-d]pyrimidine Counterparts

Quantitative comparison between oxazolo[5,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives reveals a significant potency differential for VEGFR2 inhibition. The most potent oxazolo[5,4-d]pyrimidine derivative (compound 9n) achieved VEGFR2 IC₅₀ of 0.33 μM (330 nM) [1]. In contrast, furo[2,3-d]pyrimidine-based derivatives have demonstrated substantially more potent VEGFR2 inhibition, with compounds 8b and 10c exhibiting IC₅₀ values of 38.72 ± 1.7 nM and 41.40 ± 1.8 nM respectively, making them approximately 8.5-fold more potent than the best oxazolo derivative [2]. However, this potency advantage of the furo scaffold must be weighed against the accompanying selectivity trade-off favoring EGFR, meaning that the approximately 8-fold lower VEGFR2 potency of the oxazolo scaffold is compensated by its superior VEGFR2/EGFR selectivity profile.

VEGFR2 inhibitor potency oxazolo vs. furo IC₅₀ comparison anti-angiogenic scaffold selection

Physicochemical Differentiation: Low LogP and Zero Rotatable Bonds Favor CNS Drug Design vs. Purine Scaffold

The unsubstituted oxazolo[5,4-d]pyrimidin-7-ol core possesses physicochemical properties that are measurably more favorable for central nervous system (CNS) drug design compared to the natural purine scaffold it mimics. The calculated octanol-water partition coefficient (LogP) of oxazolo[5,4-d]pyrimidin-7-ol is −0.2, and the scaffold contains zero rotatable bonds [1]. By comparison, the natural purine scaffold (e.g., adenine) has a LogP of approximately −0.1 to 0.1 depending on tautomeric form and contains zero rotatable bonds as well, but the oxazolo scaffold's replacement of the imidazole NH with an oxazole oxygen increases hydrogen bond acceptor count (4 HBA for oxazolo[5,4-d]pyrimidin-7-ol vs. 3–4 for purine depending on tautomer) while reducing hydrogen bond donor count (1 HBD for oxazolo[5,4-d]pyrimidin-7-ol vs. 2 for adenine) [1][2]. This altered HBD/HBA ratio, combined with the low LogP and zero rotatable bonds, positions the oxazolo scaffold within favorable CNS multiparameter optimization (MPO) desirability scores while the increased HBA count offers additional opportunities for target engagement through hydrogen bonding.

CNS drug-likeness LogP rotatable bonds physicochemical properties purine scaffold comparison

Unsubstituted Scaffold as Defined SAR Negative Control: No Detectable VEGFR2 Activity vs. Substituted Derivatives

Oxazolo[5,4-d]pyrimidin-7-ol, as the unsubstituted parent compound, serves a critical function as the baseline negative control in structure-activity relationship (SAR) studies. While 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine derivatives achieve VEGFR2 IC₅₀ values as low as 0.33 μM (compound 9n) and EGFR IC₅₀ values as low as 0.006 μM (compound 3), the unsubstituted core itself lacks the requisite aromatic substitution at the C(2), C(5), and C(7) positions necessary for kinase inhibition [1]. The comprehensive SAR review covering literature and patents from 1974 to the present confirms that biological activity in this scaffold class is entirely dependent on appropriate substitution patterns, with the unsubstituted core showing no reported kinase inhibitory activity [2]. This establishes oxazolo[5,4-d]pyrimidin-7-ol as the essential reference compound for any SAR campaign seeking to quantify the contribution of specific substituents to target engagement.

SAR baseline negative control intrinsic activity VEGFR2

Synthetic Versatility: Dimroth Rearrangement Enables Isomeric Diversification Inaccessible from Furo and Thieno Scaffolds

A structurally differentiating feature of the oxazolo[5,4-d]pyrimidine scaffold is its ability to undergo the Dimroth rearrangement, a base- or acid-catalyzed isomerization that converts 6-N-substituted-7(6H)-imines into 7-N-substituted-7-amines, generating structurally distinct isomers from a common synthetic intermediate [1]. This rearrangement was explicitly demonstrated in the 2024 study by Sochacka-Ćwikła et al., where 6-N-benzyl-7(6H)-imine 3a was isomerized to 7-N-benzyl-7-amine 4a via Dimroth rearrangement, with NOESY spectroscopy confirming the structural distinction between the two isomeric forms [2]. Critically, the isomeric 7-N-benzyl-7-amine 4a showed no anticancer effect against the tested cancer lines, in stark contrast to isomeric 3a, demonstrating that the Dimroth rearrangement provides access to a distinct biological activity space not reachable through direct synthesis alone [2]. The furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds do not undergo this rearrangement due to the absence of the requisite nitrogen atom positioning, making this synthetic diversification pathway unique to the oxazolo core.

Dimroth rearrangement synthetic diversification isomeric library scaffold versatility

High-Value Application Scenarios for Oxazolo[5,4-d]pyrimidin-7-ol Procurement Based on Quantitative Differentiation Evidence


VEGFR2-Selective Kinase Inhibitor Development Requiring Low EGFR Cross-Reactivity

Research teams developing anti-angiogenic therapeutics where EGFR-related toxicity (skin rash, diarrhea) must be minimized should procure the oxazolo[5,4-d]pyrimidin-7-ol core scaffold rather than the furo[2,3-d]pyrimidine alternative. The oxazolo scaffold's VEGFR2-favoring selectivity profile—with lead derivative 9n achieving VEGFR2 IC₅₀ of 0.33 μM while exhibiting only moderate EGFR activity—contrasts with the furo scaffold's preferential EGFR inhibition, making the oxazolo core the structurally mandated choice for programs prioritizing VEGFR2 selectivity over absolute potency [1][2].

CNS-Penetrant Kinase Inhibitor Programs Requiring Favorable Physicochemical Properties

Medicinal chemistry programs targeting CNS kinases should prioritize the oxazolo[5,4-d]pyrimidin-7-ol scaffold due to its combination of low LogP (−0.2), zero rotatable bonds, and reduced hydrogen bond donor count (1 HBD) compared to purine-based scaffolds (2 HBD). These properties align with CNS MPO desirability criteria and are particularly advantageous for crossing the blood-brain barrier, a critical requirement for glioblastoma or brain metastasis indications where VEGFR2 inhibition is therapeutically relevant [1].

Structure-Activity Relationship (SAR) Campaigns Requiring a Validated Negative Control

Any SAR program investigating oxazolo[5,4-d]pyrimidine-based kinase inhibitors must procure the unsubstituted oxazolo[5,4-d]pyrimidin-7-ol as the baseline negative control. The comprehensive SAR literature confirms that the unsubstituted core lacks intrinsic kinase inhibitory activity, with all measurable activity arising from substitution at C(2), C(5), and C(7). Using this scaffold as a control enables quantitative attribution of potency gains to specific substituents and provides a reference point for calculating the fold-improvement contributed by each structural modification [1][2].

Isomeric Library Synthesis Leveraging the Dimroth Rearrangement for Expanded Chemical Space

Synthetic chemistry groups seeking to maximize the diversity of compound libraries from a single intermediate should select the oxazolo[5,4-d]pyrimidine scaffold specifically for its Dimroth rearrangement capability. This unique isomerization converts 6-N-substituted-7(6H)-imines into 7-N-substituted-7-amines, producing structurally and biologically distinct isomers—as demonstrated by the contrasting anticancer activity of 3a (active) vs. 4a (inactive)—from a common precursor, a diversification strategy unavailable with furo[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine cores [1].

Quote Request

Request a Quote for Oxazolo[5,4-d]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.